molecular formula C7H7BrN2O2 B11716701 6-Bromo-5-methoxypyridine-3-carboxamide

6-Bromo-5-methoxypyridine-3-carboxamide

Cat. No.: B11716701
M. Wt: 231.05 g/mol
InChI Key: COLNWHHELVRNNF-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxypyridine-3-carboxamide is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-5-methoxypyridine-3-carboxamide involves the bromination of 5-methoxypyridine-3-carboxamide. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 6-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxypyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxypyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-methoxypyridine-3-carboxamide
  • 6-Bromo-5-methoxypyridine-2-carboxamide
  • 3-Bromo-5-methoxypyridine

Uniqueness

6-Bromo-5-methoxypyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and medicinal applications .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

6-bromo-5-methoxypyridine-3-carboxamide

InChI

InChI=1S/C7H7BrN2O2/c1-12-5-2-4(7(9)11)3-10-6(5)8/h2-3H,1H3,(H2,9,11)

InChI Key

COLNWHHELVRNNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)N)Br

Origin of Product

United States

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